![molecular formula C3H5N3O3 B1383970 1-Amino-5-hydroxyhydantonin CAS No. 42839-65-6](/img/structure/B1383970.png)
1-Amino-5-hydroxyhydantonin
Overview
Description
1-Amino-5-hydroxyhydantonin, or AHH, is a naturally occurring amino acid found in plants and animals. It has been studied for its potential therapeutic uses, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Threonine Aldolases in Synthesis
- Threonine aldolases are effective for the synthesis of β-hydroxy-α-amino acids, which are precursors for pharmaceuticals. They catalyze the formation of two new stereogenic centers starting from glycine and an aldehyde, contributing to the production of chiral β-hydroxy-α-amino acids (Dückers et al., 2010).
Synthesis of Analogs
- The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids such as serine and threonine, demonstrates the potential for creating compounds with similar structures and possibly similar functions to 1-Amino-5-hydroxyhydantonin (Huddle & Skinner, 1971).
Enzymatic Hydroxylation and Sulfoxidation
- A study on l-leucine 5-hydroxylase from Nostoc piscinale showed its potential in hydroxylation and sulfoxidation of amino acids, indicating a method for enzymatic modification of amino acids, which could include hydroxy amino acids like 1-Amino-5-hydroxyhydantonin (Sun et al., 2018).
Ligand-Binding and Glycosylation
- Research on the ligand-binding properties of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate (AMPA) receptors indicates the potential significance of hydroxy amino acids in receptor interaction and function (Kawamoto et al., 1994).
Incorporation into Proteins
- Methionine analogs, including hydroxy amino acids, have been studied for their translational activity in Escherichia coli, showing the feasibility of incorporating these analogs into proteins, which can extend to hydroxy amino acids like 1-Amino-5-hydroxyhydantonin (Hest et al., 2000).
properties
IUPAC Name |
1-amino-5-hydroxyimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3/c4-6-2(8)1(7)5-3(6)9/h2,8H,4H2,(H,5,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWQWBMQFTALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264724 | |
Record name | 2,4-Imidazolidinedione, 1-amino-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42839-65-6 | |
Record name | 2,4-Imidazolidinedione, 1-amino-5-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42839-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 1-amino-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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